5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. The molecular formula C₁₂H₁₅N₃OS represents the elemental composition, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been consistently reported as 249.33 grams per mole across multiple databases, reflecting the sum of atomic masses for all constituent atoms.
The compound is registered under Chemical Abstracts Service number 915921-54-9, providing a unique identifier for database searches and regulatory purposes. The simplified molecular-input line-entry system representation is documented as NC1=NN=C(CCOC2=CC(C)=CC=C2C)S1, which encodes the complete structural connectivity in a linear format. The International Chemical Identifier code InChI=1S/C12H15N3OS/c1-8-3-4-9(2)10(7-8)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15) provides a standardized representation that facilitates computational analysis and database integration.
The structural architecture consists of a 1,3,4-thiadiazole ring system connected through an ethyl linker to a 2,5-dimethylphenoxy moiety. The thiadiazole core contains two nitrogen atoms positioned at the 1 and 3 positions relative to the sulfur atom, with an amino group attached at the 2-position of the heterocycle. The phenoxy substituent features methyl groups at the 2 and 5 positions of the benzene ring, creating a substitution pattern that influences both steric and electronic properties of the molecule.
Crystal Structure Determination and X-ray Diffraction Studies
While comprehensive crystallographic data for this compound remains limited in the available literature, structural information can be inferred from computational modeling and comparative analysis with related thiadiazole derivatives. The compound exists as a solid at room temperature, suggesting intermolecular interactions that stabilize the crystal lattice structure. The molecular geometry is characterized by the planar thiadiazole ring system, which maintains coplanarity due to the aromatic nature of the heterocycle.
The phenoxyethyl substituent introduces conformational flexibility through rotation around the ethyl linker, allowing multiple conformational states in the solid state. The 2,5-dimethyl substitution pattern on the phenyl ring creates steric hindrance that influences the preferred conformation of the ethoxy bridge. Three-dimensional conformational analysis suggests that the molecule adopts an extended conformation to minimize steric interactions between the dimethyl groups and the thiadiazole ring system.
The presence of the amino group at the 2-position of the thiadiazole ring provides sites for hydrogen bonding interactions, which likely contribute to crystal packing stability. Computational studies indicate that the amino group can participate in both intramolecular and intermolecular hydrogen bonding networks, depending on the crystal environment. The sulfur atom in the thiadiazole ring may also engage in weak intermolecular interactions, such as sulfur-π contacts with neighboring aromatic systems.
| Structural Feature | Characteristic | Implications |
|---|---|---|
| Thiadiazole Ring | Planar, aromatic | Electronic delocalization |
| Ethyl Linker | Conformationally flexible | Multiple rotamers possible |
| Phenyl Ring | 2,5-dimethyl substituted | Steric hindrance effects |
| Amino Group | Hydrogen bond donor/acceptor | Crystal packing interactions |
Tautomeric Behavior of 1,3,4-Thiadiazole Core
The tautomeric behavior of the 1,3,4-thiadiazole core in this compound has been investigated through nuclear magnetic resonance spectroscopy studies of related compounds. Research on 5-(2'-pyridyl-) 2-allylamino-1,3,4-thiadiazole derivatives has revealed the presence of multiple tautomeric forms, designated as tautomers 1a, 1b, and 1c, which demonstrate the dynamic nature of the heterocyclic system. The chemical shift values of protons in substituted derivatives indicate that the exocyclic nitrogen atom can exhibit both sp³ and sp² hybridization states, reflecting different electronic environments.
Nuclear magnetic resonance spectroscopy investigations have demonstrated that tautomeric equilibria in 1,3,4-thiadiazole systems are concentration-dependent and solvent-sensitive. Studies conducted in dimethyl sulfoxide and deuterated chloroform solutions revealed different tautomeric populations, with concentration ratios affecting the relative stability of each form. The nuclear magnetic resonance spectra show characteristic patterns for different tautomers, with coupling constants providing evidence for the coexistence of multiple structural forms.
The tautomeric modifications involve proton transfer processes that affect the electronic distribution within the thiadiazole ring. Time-dependent nuclear magnetic resonance studies have shown that tautomeric interconversion occurs on a timescale that allows detection of individual species, indicating relatively high energy barriers for tautomer interconversion. The presence of the 2,5-dimethylphenoxy substituent in the target compound may influence tautomeric equilibria through both steric and electronic effects, potentially stabilizing specific tautomeric forms.
| Tautomeric Form | Hybridization State | Nuclear Magnetic Resonance Characteristics |
|---|---|---|
| Form 1a | sp³ nitrogen | Chemical shifts δ 5.997-6.033 |
| Form 1b | sp² nitrogen | Chemical shifts δ 5.924-5.960 |
| Form 1c | Mixed hybridization | Chemical shifts δ 6.097-6.133 |
The coupling constant analysis provides detailed information about the geometric preferences of different tautomeric forms. Values of J(HbHa) ranging from 15.4 to 17.6 Hz and J(HbHc) values between 7.6 and 18.8 Hz indicate distinct conformational preferences for each tautomer. These observations suggest that the tautomeric behavior significantly influences the three-dimensional structure and potentially the biological activity of thiadiazole derivatives. The understanding of tautomeric equilibria is crucial for predicting the chemical reactivity and pharmacological properties of this compound in various applications.
Properties
IUPAC Name |
5-[2-(2,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-3-4-9(2)10(7-8)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWAPJYIOHBQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589700 | |
| Record name | 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-54-9 | |
| Record name | 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS Number: 915921-54-9) is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
- Molecular Formula : C12H15N3OS
- Molecular Weight : 249.33 g/mol
- IUPAC Name : this compound
- Structure : The compound features a thiadiazole ring substituted with a phenoxyethyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazole compounds, it was found that derivatives similar to this compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy was determined using the paper disc diffusion method against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | 32 |
| Similar Thiadiazole Derivative | Escherichia coli | 15 | 64 |
| Similar Thiadiazole Derivative | Pseudomonas aeruginosa | 14 | 128 |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. Studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a derivative with a similar structure demonstrated an IC50 value of 23.29 µM against MCF-7 breast cancer cells after a 48-hour treatment period .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 23.29 | Apoptosis induction |
| Similar Thiadiazole Derivative | LoVo | 12.44 | Cell cycle arrest |
The biological activity of thiadiazoles is often attributed to their ability to interfere with critical cellular processes:
- Inhibition of Enzymes : Some thiadiazole derivatives act as inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH), which is essential for nucleotide synthesis in rapidly dividing cells .
- DNA Interference : The structural similarity between thiadiazoles and nucleobases allows them to interact with DNA replication mechanisms, potentially leading to cytotoxic effects in cancer cells .
- Induction of Apoptosis : Studies have shown that certain thiadiazoles can increase the proportion of apoptotic cells significantly compared to untreated controls .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 5-[2-(2,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
- Molecular Formula : C12H15N3OS
- CAS Number : 915921-54-9
The structure features a thiadiazole ring which is pivotal in its biological activity. The presence of the dimethylphenoxy group enhances its solubility and potential interaction with biological targets.
Antimicrobial Properties
Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activities. The compound under discussion has been evaluated for its effectiveness against various pathogens:
- Antibacterial Activity : Studies indicate that compounds containing the thiadiazole moiety demonstrate potent antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 62.5 μg/mL .
- Antifungal Activity : The compound also exhibits antifungal properties. Research shows that thiadiazole derivatives can inhibit fungi such as Candida albicans and Aspergillus niger, with some derivatives achieving inhibition rates comparable to standard antifungal agents like fluconazole .
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound may act through various mechanisms including:
- Inhibition of Cancer Cell Proliferation : Some studies have reported that thiadiazole compounds can induce apoptosis in cancer cells. For example, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Synergistic Effects : The combination of thiadiazole derivatives with other chemotherapeutic agents has been explored to enhance efficacy and reduce toxicity. This approach is particularly relevant in developing new cancer therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the dimethylphenoxy group is performed via nucleophilic substitution methods.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antimicrobial Activity : A study evaluated various thiadiazole derivatives for their antimicrobial properties against a panel of bacterial and fungal strains. The results indicated that specific modifications on the thiadiazole ring significantly enhanced antibacterial activity compared to standard drugs .
- Evaluation of Anticancer Effects : In another study focusing on anticancer potential, researchers synthesized several derivatives including this compound and tested their effects on human cancer cell lines. The findings suggested a strong correlation between structural modifications and increased cytotoxicity against cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The structural uniqueness of 5-[2-(2,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine lies in its 2,5-dimethylphenoxyethyl side chain, which differentiates it from analogs with phenyl, benzyl, or heteroaromatic substituents. Key comparisons include:
Key Observations :
- Electronic Effects: Electron-donating methyl groups on the phenoxy moiety may stabilize the molecule via resonance, contrasting with electron-withdrawing groups (e.g., nitro in nitrofuryl derivatives) .
Physicochemical Properties
- For example: 5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine: 135°C . N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide: 166–168°C .
Q & A
Basic: What are the optimal synthetic routes for 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazide or POCl3-mediated protocols. For example:
- POCl3-mediated synthesis : A mixture of substituted carboxylic acids and thiosemicarbazide is heated under reflux with POCl3 as a catalyst. Adjusting the molar ratio of POCl3 (e.g., 3:1 ratio) and maintaining a temperature of 90°C for 3 hours can enhance yields (up to 65%) .
- Solvent selection : Toluene or ethanol with acetic acid as a catalyst is commonly used for condensation steps. Slow cooling and recrystallization from acetone/water mixtures improve purity .
- Key variables : Reaction time (5–7 hours), pH adjustment (8–9 with ammonia), and solvent polarity significantly influence product formation .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray diffraction (XRD) : Resolves molecular geometry, hydrogen bonding, and crystal packing. For example, intramolecular C–H···N hydrogen bonds create planar five-membered rings (r.m.s. deviation: 0.149 Å), while intermolecular bonds form layered structures .
- DFT calculations : Complement XRD data by predicting bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps). Basis sets like B3LYP/6-311++G(d,p) are standard for simulating vibrational spectra .
- Spectroscopy :
Advanced: How can density functional theory (DFT) calculations be applied to predict the electronic structure and reactivity of this compound?
Methodological Answer:
DFT is critical for modeling electronic properties and reaction pathways:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions. For example, the thiadiazole nitrogen atoms are electron-rich, favoring electrophilic attacks .
- Reactivity descriptors : Fukui indices (e.g., for electrophilicity) quantify site-specific reactivity. Substituents like methylphenoxy groups alter charge distribution, impacting binding to biological targets .
- Transition state analysis : Simulates reaction mechanisms (e.g., cyclization steps) using Gaussian 09 with implicit solvent models .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) arise from structural variations and assay conditions:
- Structural modifications : Compare derivatives like 5-(3,5-dimethylphenyl)-thiadiazol-2-amine (IC50: 12 µM against MCF-7 cells) versus 5-benzyl analogs (IC50: 28 µM). Substituent bulkiness and electronic effects modulate activity .
- Assay standardization : Use uniform protocols (e.g., MIC testing with Staphylococcus aureus ATCC 25923) to minimize variability .
- QSAR models : Correlate logP values (>2.5) with enhanced membrane permeability and activity .
Advanced: How do variations in substituents on the thiadiazole ring influence physicochemical properties and bioactivity?
Methodological Answer:
Substituent effects are systematically evaluated via:
- Hydrophobic substituents : tert-Butyl groups increase logP (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-tert-butyl analog: logP = 3.1), enhancing blood-brain barrier penetration .
- Electron-withdrawing groups : Nitro or chloro substituents reduce electron density on the thiadiazole ring, altering binding to enzymes like DHFR (dihydrofolate reductase) .
- Crystallinity : Bulky groups (e.g., 4-methylsulfanylbenzylidene) disrupt hydrogen bonding, reducing melting points (408 K vs. 423 K for smaller analogs) .
Advanced: What factorial design approaches optimize the synthesis and bioactivity testing of this compound?
Methodological Answer:
Factorial design minimizes experimental runs while maximizing
- 2³ factorial design : Test variables like temperature (70–90°C), catalyst (POCl3 vs. HCl), and solvent (toluene vs. DMF). Response surface methodology identifies optimal conditions (e.g., 85°C, POCl3, toluene: yield = 72%) .
- Taguchi methods : Prioritize factors affecting bioactivity (e.g., substituent position > solvent polarity > reaction time) .
Advanced: How can AI-driven tools like COMSOL Multiphysics enhance experimental design?
Methodological Answer:
AI integration enables predictive modeling and automation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
